molecular formula C18H16N4OS B5788701 4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile

4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile

Cat. No.: B5788701
M. Wt: 336.4 g/mol
InChI Key: VVSBDRCBYDWMFN-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan-2-ylmethylamino group, the 4-methylphenyl group, and the methylsulfanyl group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Furan-2-ylmethylamino)-6-(4-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
  • 4-(Furan-2-ylmethylamino)-6-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
  • 4-(Furan-2-ylmethylamino)-6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile

Uniqueness

The uniqueness of 4-(Furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

4-(furan-2-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-12-5-7-13(8-6-12)16-15(10-19)17(22-18(21-16)24-2)20-11-14-4-3-9-23-14/h3-9H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSBDRCBYDWMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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